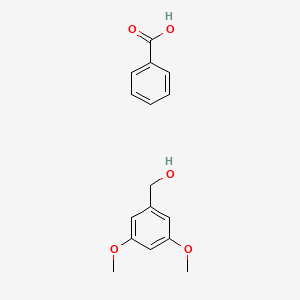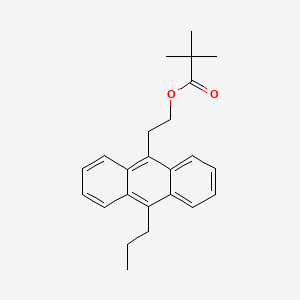![molecular formula C15H10O3 B14280351 (5E)-5-[(5-phenylfuran-2-yl)methylidene]furan-2(5H)-one](/img/structure/B14280351.png)
(5E)-5-[(5-phenylfuran-2-yl)methylidene]furan-2(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5E)-5-[(5-phenylfuran-2-yl)methylidene]furan-2(5H)-one is an organic compound that belongs to the class of furan derivatives. This compound is characterized by the presence of two furan rings, one of which is substituted with a phenyl group. The structure of this compound is notable for its conjugated system, which imparts unique chemical and physical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-[(5-phenylfuran-2-yl)methylidene]furan-2(5H)-one typically involves the condensation of 5-phenylfuran-2-carbaldehyde with furan-2(5H)-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the formation of the desired product through an aldol condensation mechanism.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(5E)-5-[(5-phenylfuran-2-yl)methylidene]furan-2(5H)-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding furanones or quinones.
Reduction: Reduction reactions can convert the compound into dihydrofuran derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the furan rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furanones, while reduction can produce dihydrofuran derivatives. Substitution reactions can result in a wide range of functionalized furan compounds.
Applications De Recherche Scientifique
(5E)-5-[(5-phenylfuran-2-yl)methylidene]furan-2(5H)-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of (5E)-5-[(5-phenylfuran-2-yl)methylidene]furan-2(5H)-one involves its interaction with various molecular targets and pathways. The compound’s conjugated system allows it to participate in electron transfer reactions, which can affect cellular processes. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular signaling pathways and metabolic activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (5E)-5-[(5-methylfuran-2-yl)methylidene]furan-2(5H)-one
- (5E)-5-[(5-ethylfuran-2-yl)methylidene]furan-2(5H)-one
- (5E)-5-[(5-propylfuran-2-yl)methylidene]furan-2(5H)-one
Uniqueness
(5E)-5-[(5-phenylfuran-2-yl)methylidene]furan-2(5H)-one is unique due to the presence of the phenyl group, which enhances its conjugation and imparts distinct chemical and physical properties. This makes it more versatile in various chemical reactions and applications compared to its alkyl-substituted counterparts.
Propriétés
Formule moléculaire |
C15H10O3 |
|---|---|
Poids moléculaire |
238.24 g/mol |
Nom IUPAC |
(5E)-5-[(5-phenylfuran-2-yl)methylidene]furan-2-one |
InChI |
InChI=1S/C15H10O3/c16-15-9-7-13(18-15)10-12-6-8-14(17-12)11-4-2-1-3-5-11/h1-10H/b13-10+ |
Clé InChI |
CNWQHRSEALXSDC-JLHYYAGUSA-N |
SMILES isomérique |
C1=CC=C(C=C1)C2=CC=C(O2)/C=C/3\C=CC(=O)O3 |
SMILES canonique |
C1=CC=C(C=C1)C2=CC=C(O2)C=C3C=CC(=O)O3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,1'-Oxybis{4-[(prop-2-yn-1-yl)oxy]benzene}](/img/structure/B14280270.png)
![N~1~,N~2~-Bis[(pyridin-3-yl)methyl]ethane-1,2-diamine](/img/structure/B14280273.png)
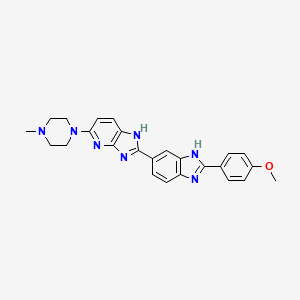
![S-[11-(Trimethoxysilyl)undecyl] prop-2-enethioate](/img/structure/B14280284.png)
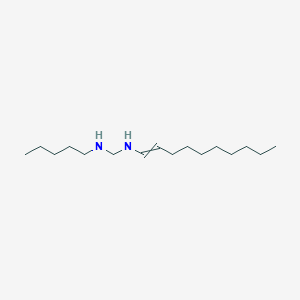
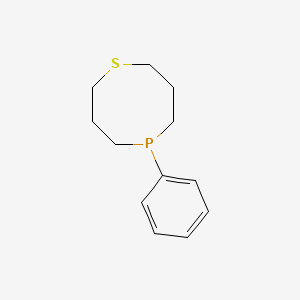
![3a,7,7,9b-Tetramethyldodecahydronaphtho[2,1-b]furan](/img/structure/B14280295.png)
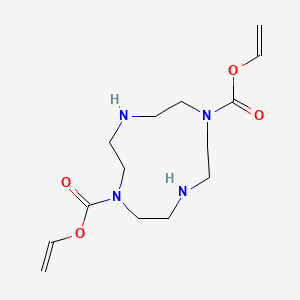
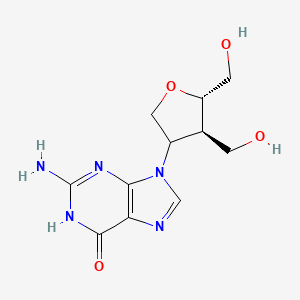

![N-[1-[9-hydroxyimino-7-[(E)-N-hydroxy-C-methylcarbonimidoyl]fluoren-2-yl]ethylidene]hydroxylamine](/img/structure/B14280321.png)

